molecular formula C4H2O3 B063203 Maleic anhydride CAS No. 184288-31-1

Maleic anhydride

Cat. No.: B063203
CAS No.: 184288-31-1
M. Wt: 98.06 g/mol
InChI Key: FPYJFEHAWHCUMM-UHFFFAOYSA-N
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Description

Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113°F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218°F. Autoignition temperature 890°F. Used to make paints and plastics and other chemicals.
This compound is a cyclic dicarboxylic anhydride that is the cyclic anhydride of maleic acid. It has a role as an allergen. It is a cyclic dicarboxylic anhydride and a member of furans.
This compound is used in the formulation of resins. Exposure to this compound may occur from accidental releases to the environment or in workplaces where it is produced or used. Acute (short-term) inhalation exposure of humans to this compound has been observed to cause irritation of the respiratory tract and eye irritation. Chronic (long-term) exposure to this compound has been observed to cause chronic bronchitis, asthma-like attacks, and upper respiratory tract and eye irritation in workers. In some people, allergies have developed so that lower concentrations can no longer be tolerated. Kidney effects were observed in rats chronically exposed to this compound via gavage (experimentally placing the chemical in the stomach). EPA has not classified this compound for carcinogenicity.

Properties

IUPAC Name

furan-2,5-dione
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InChI

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H
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InChI Key

FPYJFEHAWHCUMM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)OC1=O
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Molecular Formula

C4H2O3
Record name MALEIC ANHYDRIDE
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Related CAS

24937-72-2
Record name Maleic anhydride homopolymer
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DSSTOX Substance ID

DTXSID7024166
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Molecular Weight

98.06 g/mol
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Physical Description

Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113 °F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218 °F. Autoignition temperature 890 °F. Used to make paints and plastics and other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless needles, white lumps, or pellets with an irritating, choking odor; [NIOSH] Deliquescent; [CHEMINFO], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR., Colorless needles, white lumps, or pellets with an irritating, choking odor.
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Boiling Point

387 to 390 °F at 760 mmHg (NTP, 1992), 202.0 °C at 760 mm Hg, 202 °C, 396 °F
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Flash Point

218 °F (NTP, 1992), 102 °C (closed cup), 110 °C (open cup), 102 °C c.c., 218 °F
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Solubility

Soluble; decomposes in hot solvent (NTP, 1992), In water: reaction with water, Soluble in water, forming maleic acids, Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation, Soluble in ether, Solubility in water: reaction, Reacts
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Density

1.43 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.934 at 20 °C/4 °C, 1.5 g/cm³, 1.43 at 59 °F, 1.48
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Vapor Density

3.38 (Air = 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

0.2 mmHg (NIOSH, 2023), 0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 25, 0.2 mmHg
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Color/Form

Orthorhombic needles from chloroform; commercial grades furnished in fused form, as briquettes, Colorless needles or white lumps or pellets, Needles from ether or chloroform

CAS No.

108-31-6
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Melting Point

127 °F (NTP, 1992), 52.56 °C, 53 °C, 127 °F
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Synthesis routes and methods I

Procedure details

The catalyst promoted with cerium (V:Ce atomic ratio=1:0.005) prepared and calcined as stated in Example 4 was used to oxidise n-butane to maleic anhydride under "fuel lean" conditions. The crystallite size of the catalyst precursor after ball milling was about 300 A. After 183 hours time on line with a feed concentration of n-butane of 1.5 mole % in air at a reactor temperature of 420° C. at a GHSV of 3100 hr-1 the catalyst gave a 49 mole % pass yield of maleic anhydride at an n-butane conversion of 89%.
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oxidise n-butane
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Synthesis routes and methods II

Procedure details

A fresh sample of niobium promoted VPO catalyst (prepared similarly to the other VPO catalyst used herein but with niobium added during the catalyst preparation) was tested in a 1.5″ diameter steel fluidized bed reactor to determine maleic anhydride yield. The sample was tested at the conditions. Butane conversion and maleic anhydride yield was as listed in Table 1. Note that the yield is higher than for the catalysts in Comparative Examples 2-5.
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Synthesis routes and methods III

Procedure details

This Example demonstrates a new, interesting isocyanate polyaddition and vinyl copolymerization according to the invention using a multicomponent mixture of 1 mol of ε-caprolactam, 0.5 mol of ethylene glycol, and 1 mol of the semi-ester formed from 1 mol of maleic acid anhydride and 1 mol of 1,4-butane diol. The heat effect of the NCO-polyaddition reaction in the presence of radical formers is entirely adequate to initiate substantially quantitative vinyl polymerization or alternating copolymerization with the maleic acid semi-ester segments, incorporated through NCO-reactions, corresponding to the formula: ##STR54## in the presence of styrene.
Quantity
0 (± 1) mol
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1 mol
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0.5 mol
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[Compound]
Name
ester
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Type B is the sodium salt of a copolymer of maleic acid and 2,4,4-trimethylpent-1-ene obtained by hydrolysis of a copolymer of maleic anhydride and 2,4,4-trimethylpent-1-ene. Latter copolymer is obtainable in accordance with Example 3 of EP-A 9169. Instead of isolating the unhydrolyzed copolymer by spray drying as in Example 3 of EP-A 9169, 325 parts of water are added to the suspension and excess diisobutene is distilled off by steam distillation (bath temperature 80° C.). When an internal temperature of 98° C. is reached, steam is passed in for a further 1 h. Following the addition of a further 220 parts of water and 200 parts of 50% strength by weight sodium hydroxide solution, the mixture is stirred at 1000C until a virtually clear aqueous solution is obtained (about 4 h). The solids content is then adjusted to 25% using water. The pH of the solution is 10. The K value of the copolymer (determined in accordance with Fikentscher as a 1% strength by weight solution in dimethylformamide) is in the range of 30–40.
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Synthesis routes and methods V

Procedure details

Type A is the ammonium salt of a copolymer of maleic acid and 2,4,4-trimethylpent-1-ene obtained by ammoniacal hydrolysis of a copolymer of maleic anhydride and 2,4,4-trimethylpent-1-ene. Latter copolymer is obtainable in accordance with Example 3 of EP-A 9169. Instead of isolating the unhydrolyzed copolymer by spray drying as in Example 3 of EP-A 9169, 325 parts of water are added to the suspension and excess diisobutene is distilled off by steam distillation (bath temperature 80° C.). When an internal temperature of 98° C. is reached, steam is passed in for a further 1 h. Following the addition of a further 200 parts of water and 170 parts of 25% strength by weight ammonia, the mixture is stirred at 60° C. until a virtually clear aqueous solution is obtained (about 1 h). The solids content is then adjusted to 22% using water. The pH of the solution is 9. The K value of the copolymer (determined in accordance with Fikentscher as a 1% strength by weight solution in dimethylformamide) is in the range of 30–40.
[Compound]
Name
ammonium salt
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maleic anhydride
Reactant of Route 2
Maleic anhydride
Reactant of Route 3
Maleic anhydride
Reactant of Route 4
Maleic anhydride
Reactant of Route 5
Maleic anhydride
Reactant of Route 6
Maleic anhydride

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